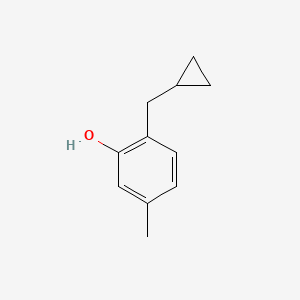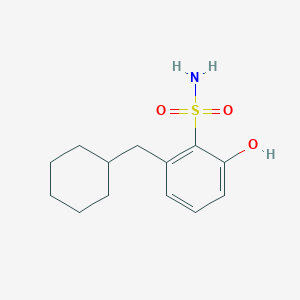
1-(6-Chloro-4-nitropyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-4-nitropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol . This compound is characterized by the presence of a chloro and nitro group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-4-nitropyridin-2-YL)ethanone typically involves the nitration of 2-chloropyridine followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-chloro-4-nitropyridine is then subjected to acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Chloro-4-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, basic conditions.
Oxidation: Potassium permanganate, acidic conditions.
Major Products Formed
Reduction: 1-(6-Amino-4-nitropyridin-2-YL)ethanone.
Substitution: this compound derivatives with various substituents.
Oxidation: 1-(6-Chloro-4-nitropyridin-2-YL)ethanoic acid.
Aplicaciones Científicas De Investigación
1-(6-Chloro-4-nitropyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-4-nitropyridin-2-YL)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, thereby exerting biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Chloro-5-nitropyridin-3-YL)ethanone: Similar structure but with different substitution pattern on the pyridine ring.
1-(6-Methylpyridin-3-YL)-2-(4-methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of pharmaceuticals like Etoricoxib.
Uniqueness
1-(6-Chloro-4-nitropyridin-2-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups on the pyridine ring allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C7H5ClN2O3 |
|---|---|
Peso molecular |
200.58 g/mol |
Nombre IUPAC |
1-(6-chloro-4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5ClN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |
Clave InChI |
YNWAEIDBCKOQQD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















